Ethyl 2-phenylpiperidine-2-carboxylate
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Overview
Description
Ethyl 2-phenylpiperidine-2-carboxylate is a synthetic compound belonging to the piperidine class of chemicals. It is structurally characterized by a piperidine ring substituted with an ethyl ester group and a phenyl group. This compound is known for its psychoactive properties and is structurally similar to methylphenidate, a medication commonly prescribed for attention deficit hyperactivity disorder (ADHD).
Scientific Research Applications
Ethyl 2-phenylpiperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its interactions with biological systems, particularly its psychoactive effects.
Medicine: Research focuses on its potential therapeutic applications, including its use as a model compound for developing new medications for ADHD and other neurological disorders.
Industry: It is utilized in the development of new materials and as a reagent in various chemical processes
Future Directions
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research and interest in the development of piperidine derivatives, including ethyl 2-phenylpiperidine-2-carboxylate, for potential therapeutic applications.
Mechanism of Action
Target of Action
Ethyl 2-phenylpiperidine-2-carboxylate is a synthetic compound that belongs to the piperidine class of chemicals , suggesting a wide range of potential targets.
Biochemical Pathways
. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
. These properties would have a significant impact on the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. .
Biochemical Analysis
Biochemical Properties
It can be anticipated that the metabolism of this compound may involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . These reactions could potentially interact with various enzymes, proteins, and other biomolecules in the body.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
It would be interesting to investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenylpiperidine-2-carboxylate typically involves the reaction of 2-phenylpiperidine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently cyclized to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Comparison with Similar Compounds
Ethyl 2-phenylpiperidine-2-carboxylate is structurally similar to several other compounds, including:
Methylphenidate: Both compounds share a piperidine ring and exhibit similar psychoactive properties.
Ethylphenidate: This compound is an ethyl ester analog of methylphenidate and has similar pharmacological effects.
Phenidate Derivatives: Various derivatives of phenidate, such as dexmethylphenidate and threo-methylphenidate, also share structural similarities and pharmacological profiles
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-phenylpiperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13(16)14(10-6-7-11-15-14)12-8-4-3-5-9-12/h3-5,8-9,15H,2,6-7,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGCPLSNCLNQNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCN1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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